molecular formula C6H3Cl2F2N B1410708 2,5-Dichloro-3,6-difluoroaniline CAS No. 1806274-47-4

2,5-Dichloro-3,6-difluoroaniline

Cat. No.: B1410708
CAS No.: 1806274-47-4
M. Wt: 197.99 g/mol
InChI Key: OCQVYWAZPQQMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3,6-difluoroaniline is a chemical compound with the molecular formula C6H3Cl2F2N and a molecular weight of 197.99 g/mol . It is an aniline derivative where the aniline ring is substituted with two chlorine atoms and two fluorine atoms. This compound is used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions . The general synthetic route can be summarized as follows:

    Nitration Reaction: Introduction of nitro groups to the aromatic ring.

    Reduction Reaction: Conversion of nitro groups to amino groups.

    Diazotization Reaction: Formation of diazonium salts from amino groups.

    Fluorination Reaction: Introduction of fluorine atoms to the aromatic ring.

    Reduction Reaction: Final reduction to obtain the desired aniline derivative.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2,5-Dichloro-3,6-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can engage in coupling reactions to form azo compounds.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-3,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo substitution reactions, which can modify the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,5-Dichloro-3,6-difluoroaniline can be compared with other similar compounds, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline
  • 2,5-Difluoroaniline

These compounds share similar structural features but differ in the positions of chlorine and fluorine atoms, which can significantly affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,5-dichloro-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQVYWAZPQQMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3,6-difluoroaniline
Reactant of Route 2
2,5-Dichloro-3,6-difluoroaniline
Reactant of Route 3
2,5-Dichloro-3,6-difluoroaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3,6-difluoroaniline
Reactant of Route 5
2,5-Dichloro-3,6-difluoroaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3,6-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.